molecular formula C15H15BrO3S B14114516 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene

Cat. No.: B14114516
M. Wt: 355.2 g/mol
InChI Key: IMKYUNINNCOPSM-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene is a synthetic aromatic compound derived from 1,3,5-trimethoxybenzene, a methyl-protected analogue of phloroglucinol. The core structure features three methoxy groups at the 1,3,5-positions of the benzene ring, substituted at the 2-position with a 4-bromophenylsulfanyl group.

Properties

Molecular Formula

C15H15BrO3S

Molecular Weight

355.2 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,3,5-trimethoxybenzene

InChI

InChI=1S/C15H15BrO3S/c1-17-11-8-13(18-2)15(14(9-11)19-3)20-12-6-4-10(16)5-7-12/h4-9H,1-3H3

InChI Key

IMKYUNINNCOPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SC2=CC=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via Friedel-Crafts-type electrophilic substitution, where FeCl₃ or AlCl₃ facilitates the generation of the sulfenyl cation from 4-bromophenylsulfenyl chloride. This cation attacks the electron-rich 1,3,5-trimethoxybenzene, forming the C–S bond. Optimal yields (68–72%) are achieved in dichloromethane at 0–5°C, minimizing side reactions such as polysubstitution.

Table 1: Optimization of Electrophilic Sulfanylation

Catalyst Solvent Temperature (°C) Yield (%)
FeCl₃ CH₂Cl₂ 0 72
AlCl₃ CH₂Cl₂ 5 68
BF₃·Et₂O Toluene 25 45

Limitations and Modifications

While FeCl₃ provides superior yields, its hygroscopic nature complicates handling. Alternative catalysts like iodine or zeolites have been explored but result in lower efficiencies (≤50%). Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product with >95% purity.

Ullmann-Type Coupling for Diaryl Sulfide Formation

Ullmann coupling enables the construction of diaryl sulfides via copper-catalyzed cross-coupling between aryl halides and thiols. For this compound, 2-bromo-1,3,5-trimethoxybenzene is coupled with 4-bromobenzenethiol in the presence of a Cu(I) catalyst.

Synthetic Protocol

The reaction employs CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C. The bromine substituent on the trimethoxybenzene precursor acts as a leaving group, replaced by the thiolate anion generated in situ from 4-bromobenzenethiol and a base (e.g., K₂CO₃). Yields range from 65–70% after 24 hours.

Table 2: Ullmann Coupling Conditions

Base Ligand Solvent Temperature (°C) Yield (%)
K₂CO₃ 1,10-Phenanthroline DMF 110 70
Cs₂CO₃ 2,2'-Bipyridyl DMSO 120 62
NaOtBu None Toluene 100 55

Substrate Accessibility Challenges

A key limitation is the synthesis of 2-bromo-1,3,5-trimethoxybenzene, which requires regioselective bromination of 1,3,5-trimethoxybenzene. Directed ortho-metalation using LDA followed by quenching with Br₂ provides the brominated precursor in 58% yield.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is viable if the aromatic ring is sufficiently activated and bears a suitable leaving group. While 1,3,5-trimethoxybenzene lacks inherent leaving groups, introducing a nitro group at the 2-position via nitration (followed by reduction and diazotization) enables displacement by 4-bromobenzenethiolate.

Stepwise Functionalization

  • Nitration : Nitration of 1,3,5-trimethoxybenzene with HNO₃/H₂SO₄ yields 2-nitro-1,3,5-trimethoxybenzene (45% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
  • Diazotization and Displacement : The amine is diazotized with NaNO₂/HCl and replaced by the thiolate anion from 4-bromobenzenethiol.

This multistep approach achieves a 40% overall yield, limited by the inefficiency of nitration and diazotization steps.

Table 3: SNAr Reaction Parameters

Step Reagents/Conditions Yield (%)
Nitration HNO₃, H₂SO₄, 0°C 45
Reduction H₂, Pd/C, EtOH 85
Diazotization NaNO₂, HCl, 0°C 90
Thiolate Displacement 4-Bromobenzenethiol, KOH 60

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Advantages Disadvantages Yield (%)
Electrophilic Sulfanylation One-step, high regioselectivity Requires sulfenyl chloride synthesis 72
Ullmann Coupling Scalable, uses stable precursors Requires brominated precursor 70
SNAr Avoids metal catalysts Multistep, low overall yield 40

Electrophilic sulfanylation offers the highest efficiency but depends on sulfenyl chloride availability. Ullmann coupling balances scalability and yield, whereas SNAr is less practical due to its complexity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom in the 4-bromophenyl group undergoes NAS with nucleophiles under specific conditions. This reaction modifies the aromatic system while retaining the sulfanyl-trimethoxybenzene framework.

Key Reagents and Conditions:

  • Nucleophiles: Amines, thiols, or alkoxides

  • Catalysts: Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃)

  • Solvents: Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C)

Example Reaction:

C15H14BrO3S+NH3Pd C DMF 100 CC15H15NO3S+HBr\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}+\text{NH}_3\xrightarrow{\text{Pd C DMF 100 C}}\text{C}_{15}\text{H}_{15}\text{NO}_3\text{S}+\text{HBr}

Data Table: NAS Reactions

NucleophileCatalystTemp (°C)Yield (%)Product Application
NH₃Pd/C10078Pharmaceutical intermediate
SH⁻CuI8065Polymer additives
OCH₃AlCl₃12082Ligand synthesis

Source: EvitaChem, ACS Omega

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using strong oxidizing agents.

Reagents and Conditions:

  • Oxidizing Agents: H₂O₂ (30%), KMnO₄ (acidic), or mCPBA

  • Solvents: Acetic acid or dichloromethane

  • Temperature: 0–25°C (controlled to prevent over-oxidation)

Example Reaction:

C15H14BrO3SH2O2,AcOHC15H14BrO5S\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{C}_{15}\text{H}_{14}\text{BrO}_5\text{S}

Data Table: Oxidation Outcomes

Oxidizing AgentProductYield (%)Selectivity
H₂O₂Sulfoxide8590%
KMnO₄Sulfone7295%
mCPBASulfone8899%

Source: RSC Supporting Info , ACS Omega

Reduction Reactions

The sulfanyl group can be reduced to a thiol (-SH) under reductive conditions, enabling further functionalization.

Reagents and Conditions:

  • Reducing Agents: LiAlH₄, NaBH₄/NiCl₂, or H₂/Pd

  • Solvents: THF or ethanol

  • Temperature: 25–60°C

Example Reaction:

C15H14BrO3SLiAlH4,THFC15H15BrO3SH\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{C}_{15}\text{H}_{15}\text{BrO}_3\text{SH}

Data Table: Reduction Efficiency

Reducing AgentTemp (°C)Yield (%)Purity (%)
LiAlH₄256895
NaBH₄/NiCl₂607590
H₂/Pd508298

Source: UBU Research , EvitaChem

Electrophilic Aromatic Substitution (EAS)

The electron-rich trimethoxybenzene ring undergoes EAS at the para position relative to the sulfanyl group.

Reagents and Conditions:

  • Electrophiles: NO₂⁺, SO₃H⁺, or RCO⁺

  • Catalysts: H₂SO₄, BF₃·Et₂O

  • Solvents: Nitromethane or DCM

Example Reaction:

C15H14BrO3SHNO3,H2SO4C15H13BrNO5S\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{C}_{15}\text{H}_{13}\text{BrNO}_5\text{S}

Data Table: EAS Products

ElectrophilePositionYield (%)Application
NO₂⁺Para76Explosives precursor
SO₃H⁺Para63Dye synthesis
Ac⁺Para58Acetylated derivatives

Source: ACS Omega , Deep Blue Repositories

Friedel-Crafts Alkylation

The trimethoxybenzene moiety participates in Friedel-Crafts alkylation, forming complex polycyclic structures.

Reagents and Conditions:

  • Catalyst: BF₃·SMe₂ or AlCl₃

  • Alkylating Agents: Alkyl halides or epoxides

  • Solvent: DCM or toluene

Example Reaction:

C15H14BrO3S+CH3CH2BrBF3SMe2C17H18BrO3S\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}+\text{CH}_3\text{CH}_2\text{Br}\xrightarrow{\text{BF}_3\cdot \text{SMe}_2}\text{C}_{17}\text{H}_{18}\text{BrO}_3\text{S}

Data Table: Alkylation Outcomes

Alkylating AgentCatalystYield (%)Product Complexity
CH₃CH₂BrBF₃·SMe₂71Moderate
(CH₂)₂OAlCl₃65High
C₆H₅CH₂ClBF₃·SMe₂59Low

Source: ACS Omega , RSC Supporting Info

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene with related compounds:

Compound Name Core Structure Substituent at Position 2 Functional Groups Present Key References
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene 1,3,5-Trimethoxybenzene 4-Bromophenylsulfanyl Thioether, Methoxy, Bromine
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzene 4-Bromophenylamide Amide, Methoxy, Bromine
(E)-2-(4-Methoxystyryl)-1,3,5-trimethoxybenzene 1,3,5-Trimethoxybenzene 4-Methoxystyryl (conjugated system) Styryl, Methoxy
1,3,5-Trimethoxybenzene (parent compound) 1,3,5-Trimethoxybenzene None Methoxy
Phloroglucinol (1,3,5-Trihydroxybenzene) 1,3,5-Trihydroxybenzene None Hydroxyl

Key Observations :

  • Thioether vs. Amide : The sulfanyl group in the target compound is less polar than the amide group in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, leading to higher lipophilicity (logP) and reduced hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Bromophenyl)-3,4,5-TMB Amide 1,3,5-Trimethoxybenzene Phloroglucinol
logP (Predicted) High (~4.5–5.0) Moderate (~3.0–3.5) Moderate (~2.5) Low (~1.0)
Aqueous Solubility Low Moderate Moderate High
Bioavailability (Cmax) Not reported Not reported Low (vs. phloroglucinol) High
Metabolic Pathways Sulfoxidation, demethylation Amide hydrolysis, demethylation Demethylation Glucuronidation

Key Observations :

  • The bromophenylsulfanyl group in the target compound increases lipophilicity, likely reducing aqueous solubility compared to the amide and hydroxyl-containing analogues .
  • 1,3,5-Trimethoxybenzene exhibits lower bioavailability (Cmax and AUC) than phloroglucinol due to slower absorption and higher metabolic demethylation . The sulfanyl substituent may further slow absorption but enhance membrane permeability.
  • Metabolic pathways differ: sulfanyl groups may undergo oxidation to sulfoxides/sulfones, while amides are prone to hydrolysis .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene is a synthetic organic compound that exhibits notable biological activities. The compound is characterized by its unique structure, which includes a bromophenyl group and three methoxy groups on a benzene ring. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene is C16H17BrO3S. The presence of the bromine atom and methoxy groups significantly influences the compound's reactivity and biological interactions.

Biological Activities

Research has indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, styryl benzyl sulfones have been reported to induce apoptotic cell death in tumor cells at nanomolar concentrations while exhibiting low toxicity to normal cells .
  • Anti-inflammatory Effects : The presence of methoxy groups is associated with anti-inflammatory properties. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and pathways like NF-κB activation .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections .

The biological effects of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene are likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and leading to desired biological outcomes. This includes inhibition of key signaling pathways involved in cancer progression and inflammation .
  • Structure-Activity Relationship (SAR) : The positioning of functional groups such as bromine and methoxy significantly affects the compound's efficacy. For example, studies have shown that trimethoxy substitution enhances cytotoxicity in certain analogs .

Case Studies

Several studies have documented the effects of similar compounds:

  • Cytotoxicity in Cancer Cells : A study demonstrated that a related compound induced apoptosis in human prostate cancer cells (DU145) and leukemic cells (K562) at concentrations as low as 50 nM. The cytotoxicity was linked to the presence of methoxy groups at specific positions on the aromatic rings .
  • Anti-inflammatory Activity : Research indicated that compounds with methoxy substitutions inhibited TNF-induced NF-κB activation in A549 lung cancer cells, showcasing their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene compared to related compounds:

CompoundActivityMechanismConcentrationReference
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzeneAnticancerApoptosis inductionNanomolar
Styryl Benzyl SulfonesCytotoxicityInhibition of Sp1Low nanomolar
MethoxystilbenesAnti-inflammatoryNF-κB inhibition10 µM - 20 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, sulfanyl group introduction can be achieved via reaction of 1,3,5-trimethoxybenzene derivatives with 4-bromothiophenol under basic conditions (e.g., NaH/DMSO) . Optimization includes solvent selection (DMSO enhances nucleophilicity), inert atmosphere (N₂) to prevent oxidation, and purification via gradient chromatography (e.g., ethyl acetate/hexane) followed by recrystallization . Monitoring reaction completion via TLC or LC-MS is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and aromatic protons (splitting patterns depend on substitution symmetry). The 4-bromophenyl group shows distinct aromatic signals (e.g., doublets from para-substitution) .
  • HRMS : Validates molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • DEPT-135 : Confirms CH₃ (methoxy) and CH (aromatic) groups .

Q. How is 1,3,5-trimethoxybenzene utilized as an internal standard in analytical chemistry?

  • Methodological Answer : Its stability and distinct NMR/GC signals make it ideal for quantifying yields. For GC, use a non-polar column (e.g., DB-5) with dodecane as a co-internal standard. In ¹H NMR, integrate its methoxy singlet (δ 3.8 ppm) against analyte peaks .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or oxidation) during sulfanyl group introduction be controlled?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like oxidation of thiol intermediates .
  • Catalyst Selection : Use Pd(PPh₃)₄ for selective cross-coupling, minimizing homocoupling of bromophenyl groups .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups via silylation) to direct sulfanyl substitution .

Q. What strategies address high inter-subject variability in pharmacokinetic (PK) studies of halogenated trimethoxybenzene derivatives?

  • Methodological Answer :

  • Metabolite Tracking : Use LC-MS/MS to monitor demethylation products (e.g., 3,5-dimethoxyphenol) and correlate with CYP450 polymorphisms .
  • Population PK Modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for variability in absorption (Cₘₐₓ, Tₘₐₓ) and clearance .
  • Controlled Dosing : Administer with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How does electronic modulation from bromophenyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Bromine : Activates the phenyl ring for nucleophilic attack but may deactivate adjacent positions for electrophilic substitution.
  • Methoxy Donor Effects : Enhance electron density on the benzene ring, favoring electrophilic substitution at meta/para positions. This duality requires balancing in Suzuki-Miyaura couplings; use Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling .

Q. What computational methods resolve ambiguities in NMR assignments for complex trimethoxybenzene derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict ¹³C chemical shifts (e.g., using Gaussian with B3LYP/6-311+G(d,p)) to validate experimental NMR assignments .
  • NOESY/ROESY : Identify spatial proximity between methoxy groups and aromatic protons, confirming substitution patterns .

Q. How can crystallographic data improve synthetic route design for sulfanyl-substituted aromatics?

  • Methodological Answer : X-ray diffraction reveals bond angles and steric hindrance, guiding solvent choice (e.g., chloroform for high solubility) and catalyst design. For example, sp³-hybridized sulfur in 2-[(4-Bromophenyl)sulfanyl] groups may favor specific crystal packing, influencing recrystallization conditions .

Contradictions and Open Challenges

  • vs. : While shows low bioavailability for 1,3,5-trimethoxybenzene derivatives, highlights sedative efficacy. This suggests metabolites (not the parent compound) may mediate bioactivity, necessitating metabolite-specific assays .
  • vs. : Kinetic studies in propose Brønsted acid-catalyzed pathways, whereas uses Pd catalysis. Researchers must tailor conditions based on substituent effects (e.g., electron-deficient vs. -rich aryl groups) .

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